7-Fluoro-4H-quinolizin-4-one
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Overview
Description
7-Fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family. These compounds are characterized by a bicyclic structure containing a nitrogen atom at the ring junction. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4H-quinolizin-4-one can be achieved through several methods. One common approach involves the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and palladium-catalyzed dehydrogenation reaction sequence . This method furnishes the target compound in good yields and allows for access to unusual substitution patterns that are difficult to achieve by using other synthetic strategies.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cost-effective and readily available starting materials. The use of carbon dioxide as a C1 precursor in conjunction with Ag2O and Cs2CO3 orthogonal tandem catalysis has been reported to promote a multicomponent tandem reaction forming two new carbon-carbon and one new carbon-nitrogen bonds, yielding the compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizinone derivatives, while reduction can lead to partially or fully saturated heterocyclic systems .
Scientific Research Applications
7-Fluoro-4H-quinolizin-4-one has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has potential as an antibacterial agent due to its bioisosterism with quinolone-type antibiotics.
Mechanism of Action
The mechanism of action of 7-Fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate M1 muscarinic receptors, leading to various physiological effects. Additionally, its inhibition of HIV integrase and phosphoinositide-3-kinase (PI3K) suggests its potential in antiviral and anticancer therapies .
Comparison with Similar Compounds
4H-quinolizin-4-one: A non-fluorinated analog with similar structural features but different physicochemical properties.
2-Hydroxy-4H-quinolizin-4-one: Another derivative with a hydroxyl group at the 2nd position, exhibiting distinct biological activities.
3-Substituted 4H-quinolizin-4-ones: These compounds have various substituents at the 3rd position, leading to diverse chemical and biological properties.
Uniqueness: The presence of a fluorine atom at the 7th position in 7-Fluoro-4H-quinolizin-4-one enhances its chemical stability and bioactivity, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
7-fluoroquinolizin-4-one |
InChI |
InChI=1S/C9H6FNO/c10-7-4-5-8-2-1-3-9(12)11(8)6-7/h1-6H |
InChI Key |
GBOWIKYCIROSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(C=CC2=C1)F |
Origin of Product |
United States |
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